1-(3-Sulfanylthiophen-2-yl)ethan-1-one
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Overview
Description
1-(3-Sulfanylthiophen-2-yl)ethan-1-one is a heterocyclic compound containing a thiophene ring substituted with a sulfanyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one typically involves the introduction of a sulfanyl group to a thiophene ring followed by the addition of an ethanone moiety. One common method involves the reaction of 3-bromothiophene with thiourea to form 3-thiophenethiol, which is then reacted with acetyl chloride to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(3-Sulfanylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
1-(3-Sulfanylthiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1-(3-Sulfanylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The thiophene ring provides aromatic stability, allowing the compound to engage in π-π interactions with other aromatic systems. These interactions can influence biological pathways and cellular processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)ethan-1-one: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
1-(4-Sulfanylphenyl)ethan-1-one: Contains a phenyl ring instead of a thiophene ring, leading to variations in electronic properties and applications.
Uniqueness
1-(3-Sulfanylthiophen-2-yl)ethan-1-one is unique due to the presence of both a sulfanyl group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72900-13-1 |
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Molecular Formula |
C6H6OS2 |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-(3-sulfanylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H6OS2/c1-4(7)6-5(8)2-3-9-6/h2-3,8H,1H3 |
InChI Key |
AREACAMEFBOPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)S |
Origin of Product |
United States |
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